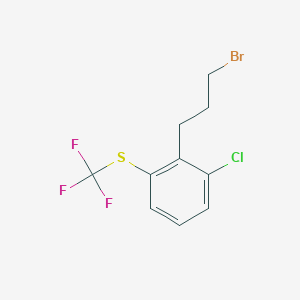
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups
准备方法
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene typically involves multiple steps. One common synthetic route includes:
Starting Material: The process begins with a suitable benzene derivative.
Chlorination: The chloro group is introduced via a chlorination reaction, often using chlorine gas or thionyl chloride.
Trifluoromethylthiolation: The trifluoromethylthio group is added using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene exerts its effects depends on the context of its use. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic attack, while the chloro and trifluoromethylthio groups influence the compound’s reactivity and stability. Molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.
相似化合物的比较
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene can be compared with similar compounds like:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chloro group but shares the bromopropyl and trifluoromethyl substituents, making it less reactive in certain substitution reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it versatile for various applications.
生物活性
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene (CAS No. 1804260-18-1) is an organic compound with notable biological activities. Its structure includes a bromopropyl group, a chlorine atom, and a trifluoromethylthio substituent, which contribute to its potential pharmacological properties. This article aims to explore the biological activity of this compound, examining its effects on various biological systems and potential therapeutic applications.
Structural Characteristics
The compound features a benzene ring substituted with:
- A bromopropyl group at the 1-position,
- A chlorine atom at the 2-position,
- A trifluoromethylthio group at the 6-position.
These substituents are critical for its biological activity, influencing interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been identified as a lead compound in studies focusing on the inhibition of tumor cell proliferation. The compound demonstrates activity against various cancer types, including lung, ovarian, and stomach cancers .
Case Study: Inhibition of Tumor Cell Proliferation
In a study conducted on human ovarian cancer cells, the compound was shown to inhibit cell growth effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The results suggest that this compound could be developed into a therapeutic agent for ovarian cancer treatment.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer | 15.2 | Apoptosis induction |
| Lung Cancer | 12.5 | Cell cycle arrest (G2/M phase) |
| Stomach Cancer | 18.7 | Inhibition of proliferation |
Antimicrobial Activity
Additionally, preliminary studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
| Pseudomonas aeruginosa | 16 µg/mL | High |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Targeting DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
属性
分子式 |
C10H9BrClF3S |
|---|---|
分子量 |
333.60 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
InChI 键 |
QLIPOXOOMWMREO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















